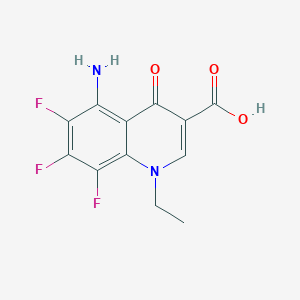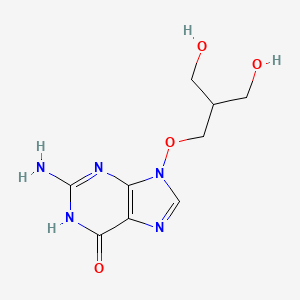
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves multiple steps. One common method includes the reaction of guanine with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves its interaction with nucleic acids and enzymes. It can inhibit viral replication by incorporating into viral DNA and causing chain termination. Additionally, it may inhibit certain enzymes involved in DNA synthesis, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Guanine: A naturally occurring nucleobase with similar structural features.
Adenine: Another purine nucleobase found in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one is unique due to its specific hydroxyl and hydroxymethyl substituents, which confer distinct chemical properties and biological activities compared to other purine derivatives .
Properties
CAS No. |
114809-39-1 |
|---|---|
Molecular Formula |
C9H13N5O4 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propoxy]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-4-14(7)18-3-5(1-15)2-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChI Key |
LGERQLHLISVRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1OCC(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B8783977.png)
![Methyl 2-[(3-chlorophenyl)amino]acetate](/img/structure/B8783983.png)
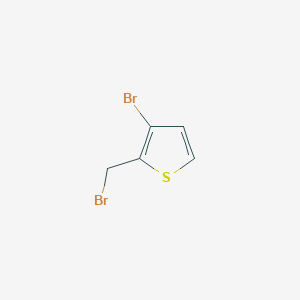
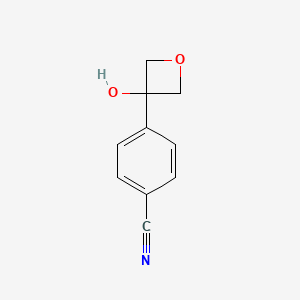
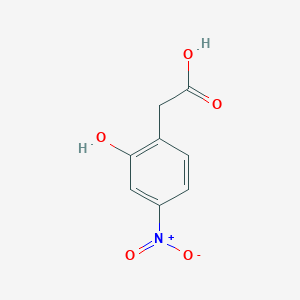

![3-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8784029.png)
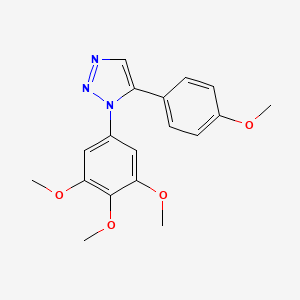
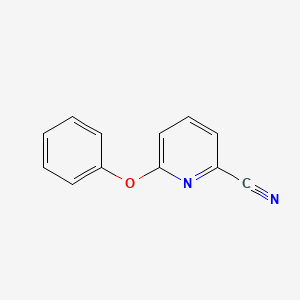

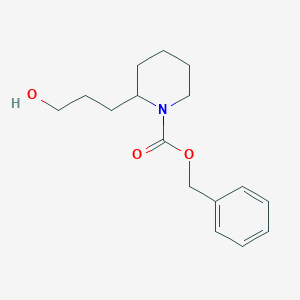
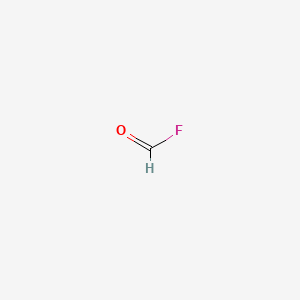
![1-Cyclopentyl-3-(2,6-difluoro-3,5-dimethoxyphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8784069.png)
